2-Fluoroamphetamine

描述

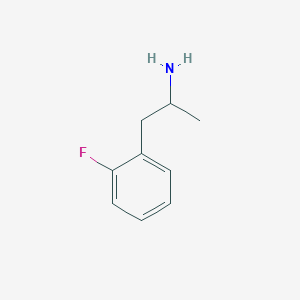

2-Fluoroamphetamine is a stimulant drug belonging to the amphetamine family. It is a designer drug that has been sold for its psychoactive effects. The compound is structurally similar to amphetamine, with the key difference being the substitution of a hydrogen atom with a fluorine atom at the second position on the aromatic ring. This modification increases the compound’s lipophilicity, facilitating its passage through the blood-brain barrier .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroamphetamine typically involves the fluorination of amphetamine precursors. One common method is the direct fluorination of phenylpropanolamine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

化学反应分析

Oxidation and Reduction Reactions

2-FA undergoes oxidation and reduction at its amine and aromatic groups:

Oxidation

-

Primary amine oxidation : The amine group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions (e.g., potassium permanganate) .

-

Aromatic ring oxidation : Fluorine’s electron-withdrawing effect stabilizes the ring, but prolonged exposure to oxidizers may degrade the structure.

Reduction

-

Nitro group reduction : During synthesis, nitro intermediates are reduced to amines using LiAlH₄ or catalytic hydrogenation .

Substitution Reactions

The fluorine atom at the 2-position participates in nucleophilic substitutions under specific conditions:

-

Hydroxyl substitution : Fluorine can be displaced by hydroxyl groups in alkaline aqueous solutions, though this is kinetically slow due to fluorine’s strong C-F bond .

-

Aromatic electrophilic substitution : The fluorine atom directs electrophiles to meta/para positions, but reactivity is limited compared to non-fluorinated amphetamines .

Metabolic Pathways

In vivo, 2-FA undergoes enzymatic transformations via:

-

N-Hydroxylation :

-

Aliphatic Hydroxylation :

-

Conjugation :

Stability and Degradation

2-FA is stable under dry, inert conditions but degrades in the presence of:

-

Strong acids/bases : Hydrolysis of the amine group or defluorination.

-

UV light : Photolytic cleavage of the C-F bond, generating reactive intermediates .

Comparative Reactivity

| Reaction Type | 2-FA | Amphetamine |

|---|---|---|

| Fluorination | High (direct DAST substitution) | Not applicable |

| Oxidation | Moderate (stable aromatic ring) | Higher (unfluorinated ring) |

| Metabolic Rate | Faster (lipophilic enhancement) | Slower |

Analytical Detection

科学研究应用

Introduction to 2-Fluoroamphetamine

This compound is a synthetic stimulant belonging to the amphetamine family, characterized by the presence of a fluorine atom at the second position of the aromatic ring. This modification enhances its lipophilicity, facilitating its passage through the blood-brain barrier, which is a critical factor for central nervous system activity. The compound has garnered attention both as a designer drug and for its potential applications in scientific research.

Comparative Studies

A comparative analysis with other halogenated amphetamines revealed that this compound has a stronger inhibition of dopamine uptake than serotonin uptake in rat brain synaptosomes. This selectivity is important for understanding its potential therapeutic applications and side effects .

| Compound | Dopamine Uptake Inhibition | Serotonin Uptake Inhibition |

|---|---|---|

| This compound | Strong | Moderate |

| p-Chloroamphetamine | Moderate | Strong |

| Amphetamine | High | Low |

Analytical Chemistry

This compound is increasingly utilized in forensic and analytical chemistry for the identification and quantification of designer drugs. Its metabolites can be detected in biological samples, making it a valuable compound for toxicological studies. Recent research has focused on developing analytical standards for its metabolites, enhancing detection methods in urine samples .

Neuropharmacology

In neuropharmacological research, this compound serves as a model compound to study the effects of amphetamines on neurotransmitter systems. Its ability to induce dopamine release makes it significant for exploring treatments for conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. However, ethical considerations regarding its use in human subjects necessitate further investigation into its safety profile and therapeutic window .

Toxicology Studies

Toxicological assessments have indicated that this compound has an LD50 of approximately 100 mg/kg in mice, suggesting a moderate level of toxicity compared to other stimulants. Understanding its toxicological profile is crucial for assessing risks associated with recreational use and potential therapeutic applications .

Case Study 1: Forensic Analysis

A notable case involved the identification of this compound in seized substances during drug enforcement operations. Forensic scientists employed gas chromatography-mass spectrometry (GC-MS) to confirm the presence of this compound among other synthetic stimulants, highlighting its relevance in contemporary drug abuse scenarios.

Case Study 2: Neuropharmacological Research

In a controlled study involving rats trained to discriminate between various stimulants, this compound was found to fully substitute for amphetamine cues, indicating its potential as a psychostimulant. This finding underscores the need for further exploration into its behavioral effects and mechanisms of action within dopaminergic pathways .

作用机制

2-Fluoroamphetamine exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of the central nervous system. The compound does not significantly affect serotonin receptors, distinguishing it from other amphetamines that have empathogenic effects .

相似化合物的比较

- 3-Fluoroamphetamine

- 4-Fluoroamphetamine

- 2-Fluoromethamphetamine

Comparison: 2-Fluoroamphetamine is unique due to the position of the fluorine atom on the aromatic ring. This positional isomerism affects its pharmacological properties. For instance, 3-Fluoroamphetamine and 4-Fluoroamphetamine have different affinities for neurotransmitter receptors and varying psychoactive effects. 2-Fluoromethamphetamine, on the other hand, has a methyl group in addition to the fluorine atom, which alters its potency and duration of action .

生物活性

2-Fluoroamphetamine (2-FA), a structural analog of amphetamine, has garnered attention in both scientific research and forensic studies due to its psychoactive properties and effects on neurotransmitter systems. This article delves into the biological activity of 2-FA, focusing on its mechanism of action, pharmacokinetics, biochemical pathways, and relevant case studies.

Primary Targets : 2-FA primarily targets dopamine and norepinephrine receptors in the brain. It is believed to exert its effects mainly through norepinephrine reuptake inhibition , which enhances the availability of norepinephrine in synaptic clefts.

Mode of Action : The compound's stimulant effects are attributed to its ability to increase both norepinephrine and dopamine activity, resulting in heightened alertness, energy, and attention. However, these effects can also lead to adverse reactions such as overstimulation and anxiety.

Pharmacokinetics

The addition of a fluorine atom enhances the lipophilicity of 2-FA, facilitating its passage through the blood-brain barrier . This property is crucial for its psychoactive effects. The typical duration of action for 2-FA is approximately one to two hours , with a reported anorexiant dose in animal models being 15 mg/kg when administered orally.

Biochemical Pathways

The metabolism of 2-FA primarily involves N-hydroxylation and aliphatic hydroxylation , which are characteristic pathways that differentiate it from other amphetamines. These metabolic processes are crucial for understanding the compound's pharmacological profile and potential toxicity .

Table 1: Summary of Biological Effects

| Effect Type | Description | Duration |

|---|---|---|

| Stimulant | Increased alertness and energy | 1-2 hours |

| Cardiovascular | Elevated heart rate and blood pressure | Immediate post-dose |

| Neurotransmitter | Enhanced norepinephrine and dopamine levels | Varies by dosage |

| Side Effects | Anxiety, overstimulation, disorganized thoughts | Post-peak |

Case Studies

- Forensic Analysis in Denmark : A study conducted on forensic cases identified 2-FA in blood samples from individuals involved in driving under the influence (DUID) incidents. The concentrations found were 0.028 mg/kg , 0.041 mg/kg , and 0.37 mg/kg , indicating its presence in illicit drug use scenarios .

- Metabolic Pathway Study : Another investigation highlighted the metabolism of 2-FA through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The study confirmed that metabolites such as N-hydroxy 2-FMA (N-OH-2-FMA) could serve as reliable markers for detecting 2-FA consumption in urine samples .

- Adverse Effects : A case report documented severe cardiovascular complications following the use of related compounds like 4-fluoroamphetamine (4-FA), which may share similar effects with 2-FA due to their structural similarities. This case emphasized the potential for acute heart failure linked to stimulant abuse .

属性

IUPAC Name |

1-(2-fluorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSXNLDTQFFIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938009 | |

| Record name | 1-(2-Fluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-60-5 | |

| Record name | 2-Fluoroamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1716-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUOROAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Q7K3989D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the detection of 2-FAP alone insufficient to confirm 2-FMA use?

A: While 2-FAP is a plausible metabolite of 2-FMA [], meaning it can be produced as 2-FMA is broken down by the body, it is also a standalone substance available in illicit markets []. Therefore, finding 2-FAP in a urine sample could indicate either the direct ingestion of 2-FAP or the metabolism of ingested 2-FMA. To confirm 2-FMA use specifically, additional metabolites unique to 2-FMA metabolism need to be identified.

Q2: What metabolites can help differentiate 2-FMA use from 2-FAP use?

A: The research highlights N-hydroxy 2-FMA (N-OH-2-FMA) and a diastereomer of 2-fluoroephedrine as two key metabolites indicative of 2-FMA use []. These metabolites were identified and quantified in a urine sample from an alleged 2-FMA user, suggesting they are specific products of 2-FMA metabolism and can serve as more reliable markers for 2-FMA consumption compared to 2-FAP alone.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。